6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. . This compound, in particular, is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a dihydrobenzofuran ring system.
Preparation Methods
The synthesis of 6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the bromination of 4-methyl-2,3-dihydro-1-benzofuran-3-one using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2-carboxylic acid, while reduction may produce 6-bromo-4-methyl-2,3-dihydro-1-benzofuran-3-ol .
Scientific Research Applications
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-one can be compared with other benzofuran derivatives, such as:
6-Bromo-2,3-dihydro-1-benzofuran-3-one: Similar structure but lacks the methyl group at the 4th position.
2-Methyl-2,3-dihydrobenzofuran: Similar structure but lacks the bromine atom at the 6th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H7BrO2 |
---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
6-bromo-4-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C9H7BrO2/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-3H,4H2,1H3 |
InChI Key |
GSEZQJHZLLGCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)CO2)Br |
Origin of Product |
United States |
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